Trityl isothiocyanate
Overview
Description
Trityl isothiocyanate is a chemical compound with the formula C20H15NS . It is also known as Triphenylmethyl isothiocyanate .
Synthesis Analysis
The synthesis of Trityl isothiocyanate and similar compounds has been a subject of research. The key achievements in the development of synthetic approaches to tris(tetrathiaaryl)methyl radicals have been reviewed . The review focuses on the properties and promising applications of these radicals .
Molecular Structure Analysis
The molecular structure of Trityl isothiocyanate consists of 20 carbon atoms, 15 hydrogen atoms, and 1 sulfur and nitrogen atom each . The molecular weight of the compound is 301.405 .
Chemical Reactions Analysis
Trityl cations have been applied as neutral Lewis acids in different chemical reactions . They are most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .
Physical And Chemical Properties Analysis
Trityl isothiocyanate has a molecular weight of 301.405 . Trityl radicals are stable under both oxidation and reduction conditions . Many trityls are well soluble in water .
Scientific Research Applications
Synthesis in Solid-Phase Chemistry:
- Trityl isothiocyanate resin is valuable in solid-phase synthesis, particularly for creating supported isatin beta-thiosemicarbazones and Mannich derivatives. This synthesis pathway also facilitates the production of a range of thioureas, which can be further converted into 2-aminothiazole-5-carboxylates (Pirrung & Pansare, 2001).
Isothiocyanates in Disease Prevention and Therapeutic Effects:
- Isothiocyanates derived from cruciferous vegetables have been extensively studied for their disease preventive and therapeutic effects. Clinical trials have explored their utility in treating diseases ranging from cancer to autism, suggesting opportunities for their incorporation into larger human disease mitigation efforts (Palliyaguru et al., 2018).
Green Synthesis of Bioactive Compounds:
- The synthesis of unsymmetrical trisubstituted 1,3,5-triazines using isothiocyanate demonstrates an eco-friendly process in organic chemistry. This method highlights the potential of isothiocyanates in developing new pathways for synthesizing important bioactive compounds (Li et al., 2021).
Chemoprotection and Cancer Prevention:
- Isothiocyanates have shown significant chemoprotective effects against various types of cancer in animal models. Their mechanisms include inducing cytoprotective proteins, inhibiting proinflammatory responses, and affecting gene expression networks (Dinkova-Kostova, 2013).
Antimicrobial Activity:
- Isothiocyanates from cruciferous plants exhibit antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), highlighting their potential as antibacterial agents (Dias et al., 2014).
Applications in Organic Synthesis:
- Triphenylmethyl derivatives, including trityl, are used in various applications in organic synthesis. They serve as protecting groups and have novel applications in bioconjugation, cross-linking, and fluorescence (Shchepinov & Korshun, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[isothiocyanato(diphenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NS/c22-16-21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZHAUXTGFNYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169355 | |
Record name | Trityl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trityl isothiocyanate | |
CAS RN |
1726-94-9 | |
Record name | Trityl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trityl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trityl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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